
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a pyrazole and a thietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a thietane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrazole derivative acts as a nucleophile, attacking the electrophilic center of the thietane derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups.
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A pyrazole compound with a different substituent pattern.
Uniqueness
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H15N3S |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-8(4-11-12(7)2)3-10-9-5-13-6-9/h4,9-10H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
MQGYNRKFNNMQRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



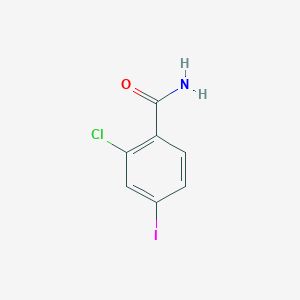
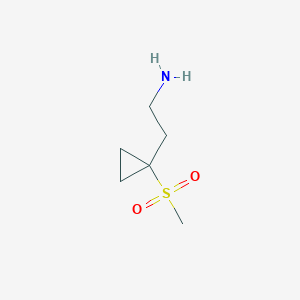
![6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B13338631.png)
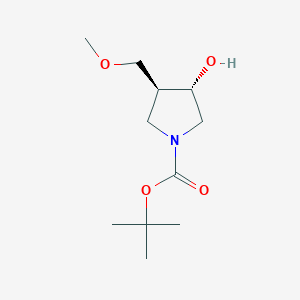
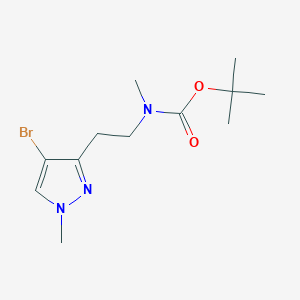
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)

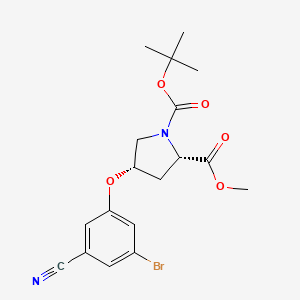
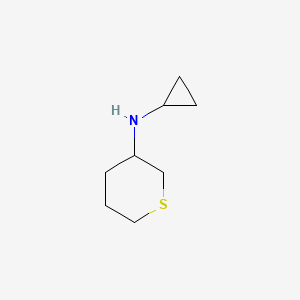
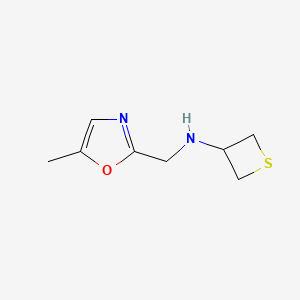
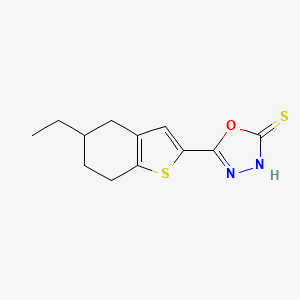
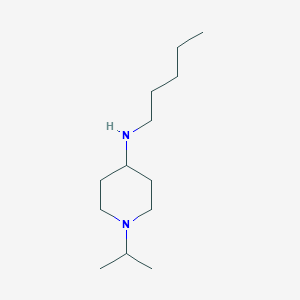
![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
